Product packaging for Ethylurea(Cat. No.:CAS No. 9009-54-5)

Ethylurea

Cat. No.: B3431413
CAS No.: 9009-54-5
M. Wt: 88.11 g/mol
InChI Key: RYECOJGRJDOGPP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Ethylurea (B42620) Studies

The study of substituted ureas, including this compound, has a history rooted in fundamental organic chemistry. Early investigations likely focused on the synthesis and basic physical and chemical properties of these compounds. Over time, research evolved to explore their potential in various applications. The development of the di-isocyanate polyaddition technique in 1937 by Professor Dr. Otto Bayer and co-workers for the formation of the this compound industry highlights a significant historical point in the industrial application of this compound-related chemistry, particularly in the production of polyureas. frontiersin.org The investigation of alkylureas, such as this compound, as protein denaturants also represents an area of historical and ongoing study, with researchers exploring their effectiveness compared to unsubstituted urea (B33335). brookes.ac.uk

Significance of this compound in Contemporary Chemical and Biomedical Research

This compound holds significance in contemporary research primarily as a key intermediate and building block. myskinrecipes.comontosight.ai

Chemical Synthesis: this compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. myskinrecipes.comontosight.ai It serves as a nitrogen and carbonyl source in these reactions. chemicalbook.comfishersci.befishersci.fi Its versatility allows for the preparation of a diverse range of molecules, including those with potential biological activity. chemicalbook.comfishersci.be

Biomedical Research: In biomedical research, this compound and its derivatives have garnered attention for their potential to influence biological processes. solubilityofthings.com For instance, this compound derivatives have been investigated as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are crucial targets for antibacterial drugs. rsc.orgnih.govnih.govmdpi.com The N-ethylurea motif has been frequently incorporated into gyrase ATPase inhibitors. nih.gov Research has also explored the use of this compound in studies related to protein denaturation, particularly in techniques like capillary isoelectric focusing (cIEF) for the analysis of proteins like L-asparaginase (ErA). brookes.ac.ukresearchgate.netbio-techne.com Furthermore, this compound derivatives have been studied for their potential in inhibiting the fibrillization and cytotoxicity of islet amyloid polypeptide (IAPP), relevant to type 2 diabetes research. researchgate.net

Current Research Trends and Future Directions in this compound Science

Current research involving this compound continues to focus on its applications in synthesis and its exploration in new material science and biomedical contexts.

Synthesis of Novel Compounds: A significant trend involves utilizing this compound in the synthesis of novel compounds with specific properties. This includes the development of new pharmaceutical candidates, such as potent N-ethylurea pyrazole (B372694) derivatives showing inhibitory activity against Trypanosoma brucei and Trypanosoma cruzi. nih.gov The synthesis of complex urea-containing hybrid peptides with potential antimicrobial activity is another area of active research. acs.org

Material Science: this compound is being explored in the development of new materials, particularly in the field of vitrimers. kinampark.commdpi.comresearchgate.net The incorporation of this compound moieties into polymer networks can lead to materials with dynamic covalent crosslinks, offering properties like self-healing and reprocessability. kinampark.commdpi.comresearchgate.net For example, 1-(tert-butyl)-1-ethylurea moieties have been incorporated into poly(urethane-urea) networks to create vitrimer-like materials. kinampark.commdpi.com

Analytical Techniques: this compound's denaturing properties continue to be relevant in the development and optimization of analytical techniques for protein characterization, such as cIEF. brookes.ac.ukbio-techne.com Research aims to understand and control the effects of this compound in these methods for accurate protein analysis. brookes.ac.uk

Future directions in this compound science are likely to involve further exploration of its potential in targeted drug discovery, the design of advanced materials with tailored properties, and the development of more efficient and environmentally friendly synthetic routes utilizing this compound as a key intermediate. The study of its interactions with biological molecules and its role in inducing specific biological responses is also an ongoing area of interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O B3431413 Ethylurea CAS No. 9009-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylurea
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InChI

InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
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InChI Key

RYECOJGRJDOGPP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCNC(=O)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H8N2O
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DSSTOX Substance ID

DTXSID20873854
Record name N-Ethylurea
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Molecular Weight

88.11 g/mol
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Physical Description

Solid; [Elite Foam MSDS]
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CAS No.

625-52-5
Record name Ethylurea
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Synthetic Methodologies and Reaction Pathways of Ethylurea

Advanced Synthetic Routes for Ethylurea (B42620) and its Derivatives

Advanced synthetic strategies aim to improve efficiency, selectivity, and environmental sustainability in the production of this compound and its functionalized forms.

Phosgene-Based Synthesis and Alternatives

Historically, urea (B33335) derivatives, including this compound, have been synthesized using phosgene (B1210022) or its equivalents nih.govufl.edu. This traditional method typically involves the reaction of an amine with phosgene, often in the presence of a base, to form an isocyanate intermediate, which subsequently reacts with another amine to yield the urea derivative nih.gov. While effective, the use of phosgene is associated with significant safety and environmental concerns due to its high toxicity nih.govufl.edutno.nl.

To mitigate the hazards of phosgene, safer alternatives have been developed. Triphosgene (bis(trichloromethyl)carbonate) is a crystalline solid that can be handled more easily than gaseous phosgene and is considered a safer replacement nih.govufl.edu. It can be prepared by the UV chlorination of dimethyl carbonate ufl.edusciencemadness.org. Triphosgene reacts similarly to phosgene but at a slower rate and is non-volatile sciencemadness.org. However, it still liberates phosgene in situ when activated by nucleophiles like triethylamine (B128534) or pyridine, and its vapor pressure can still lead to toxic concentrations nih.govufl.edu.

Another widely exploited alternative to phosgene for the preparation of ureas is N,N′-carbonyldiimidazole (CDI) nih.govufl.edu. CDI is a commercially available crystalline solid that does not produce chlorine or chlorinated byproducts, making it a safer and less toxic option for generating unsymmetrical ureas nih.gov. The mechanism involves the stepwise displacement of imidazole (B134444) by the attacking amine ufl.edu. Other phosgene substitutes include 1,1′-carbonylbisbenzotriazole, S-methylthiocarbamate, formamides, and chloroformates nih.gov.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on developing synthetic methods that reduce or eliminate the use and generation of hazardous substances. In the context of urea synthesis, this involves exploring alternative reagents, solvents, and catalytic systems.

One green chemistry approach involves the use of carbon monoxide as a phosgene alternative in catalytic oxidative carbonylation reactions nih.gov. This method utilizes amines, an oxidant, and carbon monoxide as starting materials to produce ureas, offering improved atom economy nih.gov. Various transition metal catalysts, including Pd, Co, Ni, Ru, Mn, and Au, have been explored for these reactions, although outcomes can vary and may require harsh conditions nih.gov.

Another environmentally friendly strategy involves the reaction of organic cyclic carbonates with amines to produce hydroxyurethanes, which can serve as precursors to ureas researchgate.net. Additionally, solvent-free conditions and the use of bio-alternative solvents like Cyrene are being investigated for urea synthesis to minimize the environmental impact associated with traditional organic solvents ijpsr.comrsc.org. For example, the Biginelli reaction, a three-component condensation involving an aldehyde, a β-ketoester, and urea or thiourea (B124793), can be carried out under solvent-free conditions using a green chemistry approach to synthesize dihydropyrimidinone derivatives ijpsr.com.

A practically simple and environmentally friendly method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without the need for organic co-solvents rsc.orgresearchgate.netresearchgate.net. This method has been shown to be scalable and efficient for producing various N-substituted ureas rsc.orgresearchgate.net.

Catalytic Methods in this compound Formation

Catalytic methods play a crucial role in enhancing the efficiency and selectivity of this compound synthesis. Various catalysts have been employed to facilitate the formation of the urea functional group.

Transition metal catalysts, such as those based on Pd, Co, Ni, Ru, Mn, and Au, have been used in the catalytic oxidative carbonylation of amines with carbon monoxide to synthesize ureas nih.gov. Tungsten carbonyl catalysts, such as W(CO)₆, have also been shown to catalyze the carbonylation of amines, providing an alternative to phosgene or CDI for urea formation ufl.edu.

More recently, oxovanadium(V) catalysts, such as NH₄VO₃, have demonstrated efficacy in the synthesis of ureas from disilylamines and carbon dioxide under ambient pressure acs.orgnih.gov. This catalytic system is reported to be convenient and applicable to a range of substrates, including the synthesis of unsymmetric and chiral ureas without loss of chirality acs.orgnih.gov.

In the synthesis of dihydropyrimidinone derivatives, which can incorporate the this compound moiety, molecular iodine has been successfully employed as a mild Lewis acidic catalyst in a three-component Biginelli-type reaction beilstein-journals.org. This catalytic method allows for the synthesis of diverse dihydropyrimidinones with reasonable yields under mild reaction conditions beilstein-journals.org.

Derivatization Strategies for Functionalized this compound Compounds

This compound can serve as a building block for the synthesis of a wide array of functionalized derivatives with diverse applications. Derivatization strategies typically involve modifying the nitrogen atoms of the urea moiety or incorporating this compound into more complex molecular structures.

N-Substituted this compound Derivatives Synthesis

N-substituted this compound derivatives are compounds where one or both of the hydrogen atoms on the nitrogen atoms of this compound are replaced by other groups, such as alkyl, aryl, or heterocyclic moieties. The synthesis of these derivatives allows for the modulation of the physical and chemical properties of the resulting compounds.

One common method for synthesizing N-substituted ureas is the reaction of amines with isocyanates nih.govufl.edu. This can be achieved through the reaction of an amine with an alkyl or aryl isocyanate, or by generating the isocyanate in situ from a carbamic acid derivative nih.gov.

As mentioned earlier, the reaction of primary amines with potassium isocyanate in water provides a simple and efficient route to N-monosubstituted ureas rsc.orgresearchgate.netresearchgate.net. This method is applicable to a variety of amines and can be scaled up for larger-scale synthesis rsc.orgresearchgate.net.

Another approach involves the reaction of amines with carbonyldiimidazole (CDI), which can be used to synthesize unsymmetrical urea derivatives nih.gov.

The synthesis of specific N-substituted this compound derivatives is often tailored to the desired application. For example, N-methyl-N′,N′-diphenylurea (Akardite II), a stabilizer for nitrocellulose propellants, can be synthesized through phosgene-free routes involving the reaction of symmetrical organic carbonates with diphenylamine (B1679370) tno.nl.

This compound Derivatives with Heterocyclic Moieties

This compound can be incorporated into or reacted with heterocyclic compounds to form derivatives with potentially altered biological or material properties. The urea functionality can serve as a linker or a key structural element within the heterocyclic system.

One strategy involves the condensation of urea derivatives, including this compound, with other organic molecules containing reactive functional groups that can cyclize to form heterocyclic rings. For instance, urea or thiourea can be used in Biginelli-type reactions with aldehydes and β-ketoesters to synthesize dihydropyrimidinone derivatives containing the urea or thiourea core ijpsr.combeilstein-journals.org.

This compound has also been used in reactions to synthesize heterocyclic compounds derived from furfural. For example, the irradiation of a mixture of β-naphthol and this compound in the presence of a catalyst under ultrasonic waves has been reported to yield furyl-substituted naphthol compounds containing a urea moiety biomedres.us.

Urea derivatives can also be precursors to various heterocyclic systems. For example, they can be used in the synthesis of 3-amino-5-mercapto(and -hydroxy)-1,2,4-triazoles rsc.org. The incorporation of urea derivatives with carbohydrate moieties has also been explored to synthesize new glycoside derivatives with potential biological activities researchgate.net.

The synthesis of novel tryptamine (B22526) derivatives has also involved the formation of ureido derivatives bearing tryptamine and trichloromethyl moieties through the reaction of tryptamine with potassium cyanate (B1221674) and subsequent reaction with chloral (B1216628) hydrate (B1144303) mdpi.com.

ReactantsCatalyst/ConditionsProductYield (%)Citation
Mono-substituted urea, alkylaldehyde, arylaldehydeMolecular iodine, MeCN, reflux, 12 hDihydropyrimidinone derivatives58-72 beilstein-journals.org
Primary amine, potassium isocyanateWater, ambient conditions, 1M HCl aqueous solutionN-substituted ureasGood to excellent rsc.orgresearchgate.netresearchgate.net
Disilylamine, carbon dioxideNH₄VO₃, DMA, 120 °C, 15 h, CO₂ (balloon)Symmetric and unsymmetric ureasVaried acs.orgnih.gov
β-Naphthol, this compound, furfuralZarconyl chloride, 1,2-dichloroethane, ultrasonic wavesFuryl-substituted naphthol compounds with urea moietyNot specified biomedres.us

Table 1: Examples of Synthetic Reactions Yielding this compound Derivatives

Synthesis of Polymeric and Bioconjugate this compound Systems

This compound can be incorporated into polymeric structures. For instance, 2,4-hexadiyn-1,6-bis(this compound), a compound containing two this compound moieties, can be synthesized and undergoes polymerization when exposed to UV radiation or heat in the solid state. researchgate.netgoogle.com This polymerization leads to a color change, suggesting its potential use as a time-temperature indicator. researchgate.netgoogle.com

Urea derivatives are also utilized as linkers in the development of bioconjugates. nih.gov While this compound itself might not be directly used as a coupling agent, related ethyl-substituted urea derivatives, such as 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), are the byproduct of common bioconjugation reagents like 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC). nih.govacs.orgfigshare.comresearchgate.net EDC is widely used for coupling amines to carboxylic acids in aqueous solutions, a process relevant to peptide synthesis and protein modification. nih.govacs.orgfigshare.comresearchgate.net The resulting EDU can affect spectroscopic measurements like circular dichroism, which is used to study structural changes in biomolecules during bioconjugation. nih.govacs.orgfigshare.comresearchgate.netresearchgate.net

Polyureas, a class of polymers, are formed by the reaction of isocyanates with amines, creating stable urea bonds. google.com Controlling the reversibility and kinetics of these urea bonds in polymeric materials is an area of interest. google.com Some hydrolysable polymers bearing this compound bonds have been developed, demonstrating high dynamicity and the ability to be degraded by water under mild conditions. google.com

Furthermore, metal complexes involving this compound derivatives have been synthesized, forming polymeric structures. For example, 1D polymeric copper(II) complexes have been synthesized using 1-amidino-O-ethylurea as a ligand. tandfonline.com These complexes exhibit DNA binding properties. tandfonline.com

Reaction Mechanisms and Kinetics in this compound Synthesis

The formation of urea involves the reaction between a carbonyl source and amine groups. A common pathway involves an isocyanate intermediate, which subsequently reacts with an amine to form the urea linkage. nih.gov Alternative routes using less toxic agents like carbonates have also been developed. nih.gov

Mechanistic studies of urea formation from carbon dioxide and amines, sometimes catalyzed by metal complexes, have been investigated. acs.orgresearchgate.net These studies aim to understand the activation of carbon dioxide and the subsequent steps leading to urea formation. acs.orgresearchgate.net

In the context of the Biginelli dihydropyrimidine (B8664642) synthesis, a reaction involving urea, aldehydes, and ethyl acetoacetate, mechanistic studies suggest the involvement of an N-acyliminium ion intermediate formed from the condensation of the aldehyde and urea. acs.orgnih.gov

Mechanistic Investigations of Urea Formation

Mechanistic investigations into urea synthesis often focus on the intermediates and transition states involved in the reaction between the carbonyl source and the amine. For instance, in the synthesis of ureas from disilylamines and carbon dioxide catalyzed by oxovanadium(V) compounds, kinetic studies indicate a two-stage reaction with a thermally unstable intermediate providing mechanistic insights. acs.org

The classical synthesis of urea derivatives using phosgene typically involves the formation of an isocyanate intermediate via the reaction of the amine with phosgene. nih.gov This isocyanate is then attacked by another amine molecule to form the urea. nih.gov

Another perspective on urea chemistry involves the dearrangement of urea derivatives, which can occur under certain conditions and lead to the formation of isocyanates and amines. pnas.org This reversible process is considered in understanding the mechanisms of reactions involving urea compounds. pnas.org

In the context of electrochemical synthesis of urea from nitrogen and carbon dioxide, mechanistic studies explore the complex reaction pathways and intermediates on the catalyst surface. researchgate.net

Kinetic Studies of this compound Reactions

Kinetic studies provide valuable information about the rates of reactions involving this compound and the factors influencing them. For example, the kinetics of the nitrosation of this compound have been studied. oup.com The nitrosation of this compound under acidic conditions was found to be rapid and followed third-order kinetics, similar to mthis compound (B154334) nitrosation but at a slower rate. oup.com The reaction rate was also influenced by the presence of sulfate (B86663) and phosphate (B84403) ions. oup.com

Kinetic investigations have also been conducted on the hydrolysis of ethyl-containing compounds, such as the hydrolysis of ethyl (R)-2-(benzyloxycarbonylamino)-3-sulfamoylpropionate catalyzed by alpha-chymotrypsin. nih.gov These studies help in understanding the multi-stage mechanisms of such enzymatic reactions and the effect of factors like temperature. nih.gov

In the study of the polymerization of 2,4-hexadiyn-1,6-bis(this compound), kinetic studies revealed that UV lamp radiation leads to a much faster polymerization rate compared to heating. researchgate.netgoogle.com The crystallization solvent also impacts the color change kinetics and activation energy of this polymerization. google.com

Kinetic studies are also relevant in the context of bioconjugation reactions where ethyl-substituted urea byproducts like EDU are formed. While not a direct kinetic study of this compound formation, understanding the impact of EDU concentration on spectroscopic measurements used in kinetic bioconjugation studies is crucial. nih.govacs.orgfigshare.comresearchgate.net

The kinetics of the oxidation of this compound by specific reagents, such as sodium N-bromo-p-toluenesulfonamide catalyzed by Ru(III), have also been investigated, determining the order of the reaction with respect to the reactants and catalyst. tandfonline.com

Kinetic studies on the inhibition of enzymes like jack bean urease by this compound have been performed to determine dissociation constants of enzyme-inhibitor complexes. tandfonline.com

Spectroscopic Characterization and Computational Analysis of Ethylurea

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide valuable experimental data on the molecular structure, functional groups, and intermolecular interactions of ethylurea (B42620).

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for determining the structure and purity of organic compounds like this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the different types of hydrogen and carbon atoms present and their connectivity. PubChem and ChemicalBook provide access to ¹H and ¹³C NMR spectra for this compound. chemicalbook.comnih.gov ¹H NMR spectra of this compound have been recorded at various field strengths and in different solvents, such as DMSO-d6 and D₂O. chemicalbook.com ¹³C NMR spectra are also available. nih.gov Additionally, ¹⁵N NMR spectra of this compound have been reported. nih.gov Analysis of the chemical shifts, splitting patterns, and integration of signals in these spectra allows for the unambiguous identification of the ethyl and urea (B33335) functional groups and their arrangement within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound and its Complexes

FTIR spectroscopy is widely used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound exhibits absorption bands corresponding to the stretching and bending vibrations of its N-H, C=O, C-N, and C-C bonds. chemicalbook.comspectrabase.com Studies investigating this compound crystalline hydrates have utilized FTIR spectroscopy to confirm the incorporation of water molecules into the crystal structure by observing the appearance of corresponding absorption bands. researchgate.netdntb.gov.uaresearchgate.net FTIR spectroscopy can also be used to study the nature of intermolecular interactions, such as hydrogen bonding, in this compound and its complexes by observing shifts in characteristic vibrational frequencies, particularly the N-H and C=O stretching bands. researchgate.net

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. Electron ionization (EI) mass spectrometry of this compound results in a molecular ion peak corresponding to its molecular weight (88.1084 g/mol for C₃H₈N₂O). nist.govnist.gov The fragmentation pattern provides further structural details by showing the masses of characteristic fragment ions. nist.gov GC-MS is a technique where gas chromatography is coupled with mass spectrometry, allowing for the separation and identification of this compound in mixtures. nih.gov

X-ray Diffraction Studies of this compound Crystalline Hydrates

X-ray diffraction (XRD) is a crucial technique for determining the crystal structure of solid compounds, including crystalline hydrates. XRD provides detailed information about the arrangement of molecules in the crystal lattice, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. Studies on this compound crystalline hydrates have employed XRD to investigate how the introduction of water molecules affects the crystal structure. researchgate.netdntb.gov.uaresearchgate.net Changes in the intensity and position of diffraction peaks in the powder XRD patterns of this compound upon hydration provide evidence for the formation of distinct crystalline hydrate (B1144303) phases. researchgate.netresearchgate.net Single crystal X-ray diffraction, when suitable crystals are available, can provide even more precise structural data, including the positions of hydrogen atoms, which is particularly valuable for understanding hydrogen bonding networks within the crystal lattice. researchgate.netmdpi.com

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly quantum mechanical studies, complements experimental spectroscopic techniques by providing theoretical insights into the electronic structure, geometry, and interactions of this compound. These methods can calculate properties such as optimized molecular geometries, vibrational frequencies, and electron density distribution. ijmdrr.com

Studies have utilized computational packages to investigate the electronic structure of this compound and its potential coordinating ability. ijmdrr.com For example, calculations have been performed to determine the concentration of electrons on the carbonyl oxygen and nitrogen atoms, suggesting that coordination to Lewis acids might preferentially occur through the carbonyl oxygen due to a higher electron concentration. ijmdrr.com Topological analyses, such as Atoms in Molecules (AIM), non-covalent interaction (NCI), reduced density gradient (RDG), electron localized functions (ELF), and localized orbital locator (LOL), have been applied to study the nature of intermolecular interactions, including hydrogen bonds, in this compound-water clusters. researchgate.netresearchgate.net These computational approaches can provide quantitative data on hydrogen bond energies and correlate topological parameters with bond lengths. researchgate.netresearchgate.net Molecular dynamics simulations have also been employed to study the behavior of this compound in solution, for instance, investigating its hydrotropic mechanism in aqueous solutions. researchgate.net

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. etprogram.orgyoutube.com In the context of this compound, DFT calculations are employed to explore its molecular geometry, electronic distribution, and energetic landscape. These calculations can provide fundamental parameters that describe the molecule's behavior. Studies have utilized DFT to investigate this compound, often in the context of its interactions with other molecules, such as water. researchgate.netresearchgate.net DFT calculations can help determine optimized molecular structures and serve as the basis for further analyses like topological studies of electron density. researchgate.netresearchgate.net

Molecular Mechanics and Quantum Chemical Parameters

Molecular mechanics and quantum chemical methods offer complementary approaches to understanding molecular systems. unipd.it While molecular mechanics relies on empirical force fields to approximate molecular energies and geometries, quantum chemical methods, like DFT, are based on the principles of quantum mechanics and provide a more detailed description of electronic behavior. unipd.it

Quantum chemical parameters derived from calculations, such as energies of molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and softness, are valuable in predicting a molecule's reactivity and interactions. researchgate.netmdpi.com For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) is related to ionization potential, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to electron affinity. researchgate.netmdpi.com The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. mdpi.com Studies on related urea-based compounds have shown correlations between these quantum chemical parameters and their interaction behavior. researchgate.net

Studies on Intermolecular Interactions and Hydrogen Bonding in this compound Clusters

Intermolecular interactions, particularly hydrogen bonding, play a significant role in the physical and chemical properties of compounds like this compound, especially in condensed phases or in the presence of other molecules like water. researchgate.netresearchgate.net Computational studies have investigated the nature and strength of these interactions in this compound clusters, particularly with water molecules. researchgate.netresearchgate.net

Topological analyses, such as Atoms in Molecules (AIM), Non-Covalent Interaction (NCI), and Reduced Density Gradient (RDG), are frequently used in conjunction with DFT calculations to characterize hydrogen bonds and other non-covalent interactions. researchgate.netresearchgate.netdntb.gov.ua These analyses can reveal bond paths and critical points in the electron density, providing insights into the nature (e.g., electrostatic or covalent) and strength of interactions. researchgate.netresearchgate.net

Research on this compound-water clusters has shown that hydrogen bond energies can vary within a certain range. researchgate.netresearchid.co A relationship between topological parameters (like electron density and its Laplacian at bond critical points) and hydrogen bond length has also been observed. researchgate.net Studies using RDG data have indicated that increasing the number of water molecules in this compound clusters leads to an increase in the area corresponding to hydrogen bonds. researchgate.net

Electron Density Analysis (AIM, NCI, RDG, ELF, LOL) for this compound

Detailed analysis of electron density provides a deeper understanding of chemical bonding and non-covalent interactions within a molecule and between interacting molecules. Several computational tools are employed for this purpose:

Atoms in Molecules (AIM): This theory analyzes the topology of the electron density to partition a molecular system into atomic basins and identify bond critical points, which can indicate the presence and nature of chemical bonds and intermolecular interactions. researchgate.netresearchgate.netdntb.gov.ua

Non-Covalent Interaction (NCI): NCI analysis is a visualization tool based on the reduced density gradient that helps identify and visualize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. researchgate.netresearchgate.netmdpi.comdntb.gov.ua

Reduced Density Gradient (RDG): The RDG is a descriptor derived from electron density that is used in NCI analysis to identify regions of space where non-covalent interactions occur. researchgate.netresearchgate.netmdpi.comdntb.gov.ua

Electron Localization Function (ELF): ELF is a measure of electron localization and is used to identify core electron pairs, lone pairs, and bonding regions within a molecule. researchgate.netresearchgate.netmdpi.comdntb.gov.ua

Localized Orbital Locator (LOL): LOL is another function related to electron localization that provides similar information to ELF, helping to visualize bonding patterns and lone pairs. researchgate.netresearchgate.netmdpi.comdntb.gov.ua

These electron density analysis methods have been applied in studies involving this compound, particularly in investigating its interactions with water in crystalline hydrates and clusters. researchgate.netresearchgate.net They provide visual and quantitative information about the nature and strength of hydrogen bonds and other non-covalent interactions, confirming their role in the stability and structure of this compound systems. researchgate.netresearchgate.net

Biological and Pharmacological Investigations of Ethylurea Derivatives

Enzyme Inhibition Studies

Ethylurea (B42620) derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis. The structural framework of this compound provides a versatile scaffold for the design of targeted inhibitors, leading to promising developments in medicinal chemistry.

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process that can contribute to pathological conditions such as the formation of infection-induced urinary stones and peptic ulcers. This compound has been studied as a competitive inhibitor of urease. In a study on jack bean urease, this compound demonstrated competitive inhibition with a dissociation constant (Ki) of 26 mM nih.gov. This inhibitory action is attributed to the structural similarity of this compound to the natural substrate, urea, allowing it to bind to the active site of the enzyme without undergoing hydrolysis nih.govmdpi.com.

Further research into derivatives has sought to enhance this inhibitory potential. The fundamental this compound structure serves as a template for synthesizing more complex molecules with increased affinity and specificity for the urease active site.

Table 1: Urease Inhibition by this compound

Compound Enzyme Source Type of Inhibition Ki (mM)
This compound Jack Bean Competitive 26

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival, playing crucial roles in DNA replication, repair, and recombination. They represent validated targets for antibacterial drugs. This compound derivatives have emerged as a significant class of inhibitors targeting the ATP-binding sites of these enzymes, specifically the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.

Novel benzothiazole ethyl urea-based compounds have demonstrated potent dual inhibition of both DNA gyrase and topoisomerase IV. These derivatives inhibit the ATPase activity of GyrB and ParE with 50% inhibitory concentrations (IC50) in the low nanomolar range. For instance, two such compounds, designated A and B, showed potent inhibition of ATP turnover by both enzymes, with IC50 values significantly lower than the control antibiotic novobiocin nih.gov. This dual-targeting capability is advantageous as it can reduce the frequency of spontaneous resistance development rsc.orgnih.gov.

Another series of derivatives, 1-ethyl-3-(thiazol-2-yl)ureas, were designed and synthesized as Escherichia coli DNA gyrase inhibitors. Several compounds in this series, such as benzo[1,2-d]thiazoles 32, 33, 34, 36, and 37, exhibited IC50 values in the low micromolar range nih.gov. The this compound moiety is a key structural feature in these inhibitors, contributing to their binding affinity within the ATP-binding pocket of the enzymes nih.gov.

Table 2: Inhibition of Bacterial Type II Topoisomerases by this compound Derivatives

Compound Class Target Enzyme(s) Representative Compound(s) IC50
Benzothiazole Ethyl Ureas DNA Gyrase (GyrB) & Topoisomerase IV (ParE) Compound A & B <0.1 µg/mL
1-Ethyl-3-(thiazol-2-yl)ureas E. coli DNA Gyrase Benzo[1,2-d]thiazoles 32-34, 36, 37 Low µM range

Islet amyloid polypeptide (IAPP), or amylin, is a peptide hormone that can misfold and aggregate into amyloid fibrils, a pathological hallmark of type 2 diabetes. These aggregates are cytotoxic to pancreatic β-cells. N-phenyl-N′-(2-ethyl)ureas (EUs) have been designed as small molecules to inhibit this fibrillization process.

Specific derivatives, namely EU-362 and EU-418, have been shown to significantly inhibit the formation of human IAPP (hIAPP) fibrils researchgate.netcdnsciencepub.comnih.gov. These compounds not only prevent the aggregation of IAPP but also protect pancreatic cells from the cytotoxic effects of the amyloid fibrils researchgate.netcdnsciencepub.comnih.govcdnsciencepub.com. The mechanism of action is thought to involve the stabilization of the IAPP protein in its unfolded monomeric state, thereby preventing the formation of the initial nuclei required for fibril formation cdnsciencepub.com. The anti-amyloidogenic activity of these molecules is enhanced by increasing the nucleophilic potency of the aryl moiety researchgate.netcdnsciencepub.comnih.gov. In cell viability assays, EU-362 demonstrated superior protective properties, significantly improving cell survival in the presence of toxic hIAPP fibrils cdnsciencepub.com.

Table 3: Activity of this compound Derivatives on IAPP Fibrillization and Cytotoxicity

Compound Activity Outcome
EU-362 Inhibition of hIAPP fibril formation Significant
EU-418 Inhibition of hIAPP fibril formation Significant
EU-362 Protection of pancreatic MIN-6 cells from hIAPP cytotoxicity Superior protective properties
EU-418 Protection of pancreatic MIN-6 cells from hIAPP cytotoxicity Protective

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many human cancers. Consequently, dual inhibitors of PI3K and mTOR are being actively pursued as anticancer agents. A novel class of PI3K/mTOR dual inhibitors has been developed based on a thiophenyl-triazine scaffold incorporating an aromatic urea structure.

Within this series, a particularly promising compound, Y-2, demonstrated potent inhibitory effects on both PI3K and mTOR kinases. The IC50 values for Y-2 against PI3K and mTOR were 171.4 nM and 10.2 nM, respectively nih.gov. Notably, its inhibitory effect on mTOR was 52 times greater than that of the established PI3K inhibitor GDC-0941 nih.gov. The development of such dual inhibitors highlights the versatility of the urea scaffold in designing molecules that can simultaneously target multiple key components of a signaling cascade nih.govresearchgate.net.

Table 4: Dual PI3K/mTOR Inhibition by an this compound Derivative

Compound Target Kinase IC50 (nM)
Y-2 PI3K 171.4
Y-2 mTOR 10.2

Antimicrobial and Antiparasitic Activities

The inhibitory effects of this compound derivatives on essential bacterial enzymes translate into broad-spectrum antimicrobial activity. These compounds have shown efficacy against a range of pathogenic bacteria, including those resistant to existing antibiotic classes.

The dual-targeting benzothiazole ethyl urea inhibitors of DNA gyrase and topoisomerase IV exhibit potent antibacterial activity against a wide spectrum of clinically important Gram-positive pathogens. This includes staphylococci, streptococci, and enterococci, with Minimum Inhibitory Concentration (MIC) values in the sub-microgram per milliliter range nih.gov. For instance, MIC90 values against clinical isolates of Streptococcus pneumoniae were as low as 0.015 µg/mL, and for Staphylococcus aureus, they were 0.25 µg/mL nih.gov. A significant advantage of these compounds is the lack of cross-resistance with common drug resistance phenotypes nih.gov.

While generally more potent against Gram-positive organisms, some this compound derivatives also show activity against Gram-negative respiratory pathogens rsc.org. For example, certain imidazopyridine ethyl ureas have shown activity against Haemophilus influenzae and Moraxella catarrhalis rsc.org. However, the efficacy against some Gram-negative bacteria, such as E. coli, can be limited by efflux pumps that reduce the intracellular concentration of the compounds nih.gov. The development of N-alkyl substituted urea derivatives has also yielded compounds with potent antimicrobial activities against both Gram-positive and Gram-negative bacteria researchgate.net.

Table 5: Antibacterial Activity of this compound Derivatives

Compound Class Bacterial Strain MIC (µg/mL)
Benzothiazole Ethyl Ureas Streptococcus pneumoniae 0.015 (MIC90)
Benzothiazole Ethyl Ureas Staphylococcus aureus 0.25 (MIC90)
Imidazopyridine Ethyl Ureas Staphylococcus aureus 0.5
Imidazopyridine Ethyl Ureas Streptococcus pyogenes 0.25
Imidazopyridine Ethyl Ureas Streptococcus pneumoniae 0.125
Triazolopyridine Ethyl Ureas Haemophilus influenzae 16
Triazolopyridine Ethyl Ureas Moraxella catarrhalis 1

Antitubercular Activity of this compound Derivatives

The urea moiety is a critical component in the development of novel agents against Mycobacterium tuberculosis. The search for new treatments is driven by the increasing prevalence of drug-resistant tuberculosis strains. nih.gov Adamantyl urea derivatives, in particular, have been identified as potent anti-tuberculosis agents. nih.govresearchgate.net

In one study, a library of urea derivatives was synthesized and tested for anti-tubercular activity. The most effective compounds featured a 1-adamantyl-3-phenyl urea core. nih.gov Several of these derivatives exhibited a minimum inhibitory concentration (MIC) value of 0.01 μg/mL, which is comparable to the first-line anti-tuberculosis drug, isoniazid. nih.gov The mechanism of action for these urea derivatives is believed to involve the inhibition of multiple epoxide hydrolase (EH) enzymes in M. tuberculosis. nih.govnih.gov These enzymes are crucial for the bacterium's physiology, particularly in lipid metabolism and detoxification. nih.gov Many of the optimized urea inhibitors demonstrated potent inhibition of both M. tuberculosis EphB and EphE, suggesting a multi-target approach to their antitubercular effect. nih.govnih.gov

Further modifications to the central urea moiety revealed that the unmodified urea structure is preferred for optimal anti-tuberculosis activity. nih.gov Replacing the urea with a thiourea (B124793) or a carbamate led to a significant decrease in potency against M. tuberculosis. nih.gov A combination of a benzothiazole moiety with a urea linker has also shown promise in creating hybrid compounds with anti-TB activity. mdpi.com

Antiparasitic Activity Against Trypanosoma brucei and Trypanosoma cruzi

This compound derivatives have shown significant promise as agents against trypanosomal diseases, such as Human African Trypanosomiasis (caused by Trypanosoma brucei) and Chagas disease (caused by Trypanosoma cruzi). nih.govresearchgate.net Current treatments for these diseases are often associated with severe side effects and limited efficacy. nih.govresearchgate.net

A notable breakthrough has been the discovery of N-ethylurea pyrazole (B372694) derivatives that act as dual inhibitors, potently and selectively targeting both T. brucei and T. cruzi. nih.govresearchgate.net Systematic structure-activity relationship (SAR) studies identified a lead compound, designated as compound 54 , which demonstrated exceptional in vitro potency with IC₅₀ values of 9 nM against T. b. brucei and 16 nM against T. cruzi. nih.gov This compound showed negligible toxicity to mammalian cells, highlighting its selectivity. nih.gov Time-to-kill assays revealed that these compounds have a trypanocidal (fast-killing) mode of action, similar to the established drug benznidazole, but are significantly more potent. nih.gov

Other studies have explored urea analogues of thiazole derivatives. One such urea analogue, 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, was identified as the most potent and selective compound in its series, with an IC₅₀ value of 9 nM against T. brucei rhodesiense. nih.govresearchgate.net Additionally, C20-epi-(thio)urea derivatives of the natural ionophore salinomycin have been synthesized and evaluated. uea.ac.uk The most active compounds in this class were thiourea derivatives, which exhibited potent trypanocidal activity with GI₅₀ values as low as 0.18 μM. uea.ac.uk Their mechanism of action is linked to their ionophoretic properties, which cause massive swelling and death of the trypanosomes. uea.ac.uk

Anticancer and Antitumor Properties of this compound Compounds

The urea scaffold is a prevalent feature in a number of approved anticancer drugs and is a subject of ongoing research for new therapeutic agents. frontiersin.orgresearchgate.net Derivatives of this compound have been investigated for their ability to inhibit cancer cell growth through various mechanisms.

Investigation of Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

Ethylenediurea (EDU) derivatives, which are synthetic analogs of plant hormones called cytokinins, have demonstrated selective antiproliferative activity against various human cancer cell lines. nih.gov In one study, ten new EDU analogs were tested against MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma) cell lines. mdpi.comnih.govdoaj.org A compound featuring a carbamate link and an ethylene substituent on the phenyl ring was found to inhibit cancer cell proliferation by 70–90% without showing cytotoxic effects on a normal immortalized fibroblast cell line (Bj-5ta). nih.govmdpi.comnih.govdoaj.org

Another study on aryl carbamate and aryl urea derivatives found that aryl carbamates with an oxamate moiety were selectively antiproliferative for the same cancer cell lines (MDA-MB-231, A-375, and U-87 MG), while the corresponding aryl ureas were inactive. mdpi.com Certain amino-linked compounds were able to inhibit proliferation by up to 25%. preprints.orgpreprints.org Phenyl-chloroethyl ureas are another class of derivatives that have shown anticancer activity; for example, cyclohexylphenyl-chloroethyl urea (CCEU) has been studied for its effects on B16 melanoma cells. researchgate.net

Compound ClassCancer Cell LineActivity NotedReference
Ethylenediurea (EDU) analog with carbamate linkMDA-MB-231 (Breast Cancer)70-90% proliferation inhibition nih.govmdpi.comnih.govdoaj.org
Ethylenediurea (EDU) analog with carbamate linkA-375 (Melanoma)70-90% proliferation inhibition nih.govmdpi.comnih.govdoaj.org
Ethylenediurea (EDU) analog with carbamate linkU-87 MG (Glioblastoma)70-90% proliferation inhibition nih.govmdpi.comnih.govdoaj.org
Aryl carbamates with oxamate moietyMDA-MB-231, A-375, U-87 MGSelectively anti-proliferative mdpi.com
Amino-linked EDU derivativesMDA-MB-231, A-375Up to 25% proliferation inhibition preprints.orgpreprints.org

Mechanisms of Action in Cancer Therapy, including Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of this compound derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). N-nitroso-N-ethylurea (NEU), a DNA ethylating agent, has been shown to activate DNA damage surveillance pathways. nih.gov This activation can lead to the coordination of cell cycle arrest, DNA repair, or apoptosis. nih.gov

Nitrosoureas as a class function as alkylating agents. frontiersin.org They undergo degradation to form reactive species that create crosslinks in DNA, thereby blocking DNA replication and transcription. frontiersin.org This ultimately leads to cell cycle arrest and apoptosis. frontiersin.org For example, fotemustine, a nitrosourea drug, alkylates guanine bases in DNA, which inhibits DNA synthesis and induces apoptosis. frontiersin.org

Studies on specific this compound derivatives have provided more detailed mechanistic insights. Cyclohexylphenyl-chloroethyl urea (CCEU) was found to induce a G1/S block in the cell cycle of B16 melanoma cells. researchgate.net This effect was associated with the specific alkylation of the protein prohibitin (PHB), leading to an accumulation of cells in the G1 phase. researchgate.net Research on a new N,N′-diarylthiourea derivative against MCF-7 breast cancer cells showed that the compound caused cell cycle arrest in the S phase and induced apoptosis. mdpi.com This apoptotic process was linked to the upregulation of caspase-3, suggesting the activation of an intrinsic apoptotic pathway. mdpi.com Similarly, other urea and thiourea derivatives have been found to induce cell cycle arrest at the G1 or G2/M phases, leading to the inhibition of cell proliferation and apoptosis. researchgate.net

Neuroprotective and Anti-inflammatory Effects of this compound Derivatives

While the primary focus of this compound research has been on antimicrobial and anticancer activities, some studies have explored their potential cytoprotective effects, which can be relevant to neuroprotection. In an investigation of aryl carbamate and aryl urea derivatives, certain compounds were tested for their ability to protect cells from toxicity induced by hydrogen peroxide (H₂O₂) and cobalt chloride (CoCl₂), which are models for oxidative stress and hypoxia, respectively. mdpi.com

The study found that specific aryl carbamates were able to counteract the cytotoxicity induced by CoCl₂ by 3–8%. mdpi.com Another compound, an aryl urea, exhibited a pro-proliferative effect at low concentrations in the same model. mdpi.com Although this research is preliminary, it suggests that some this compound derivatives possess modest cytoprotective capabilities against certain cellular stressors. Further investigation is required to fully understand and develop any potential neuroprotective or anti-inflammatory applications.

Metabolic Pathways and Pharmacokinetic Studies of this compound and its Analogues

The pharmacokinetic properties of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—are crucial for its development. Urea-containing drugs can sometimes exhibit poor pharmacokinetic profiles, such as low solubility, which can hinder their effectiveness. nih.gov

Pharmacokinetic studies on this compound derivatives have been conducted in the context of their various biological activities. In the development of antitrypanosomal agents, the lack of in vivo efficacy for some potent urea-based compounds was attributed to poor metabolic stability, as demonstrated by short half-lives when exposed to liver microsomes. researchgate.net However, promising derivatives have also been identified. The N-ethylurea pyrazole derivative compound 54 , which showed potent activity against T. cruzi, was found to have favorable physicochemical properties. nih.gov In a murine model of Chagas disease, this compound led to a sharp decrease in parasitemia, with the parasites becoming undetectable after six days of treatment when co-administered with a CYP metabolism inhibitor. nih.gov This suggests that while the compound is effective, its metabolism is a key factor in its in vivo performance. nih.gov

In a separate study of a novel diuretic agent with a diarylamide scaffold that contains a urea-like structure, the oral bioavailability was found to be approximately 20% in rats. mdpi.com The compound was rapidly absorbed and distributed extensively to various tissues, particularly the kidney. mdpi.com The study concluded that the compound was primarily eliminated via metabolism rather than direct excretion. mdpi.com These findings underscore the importance of understanding the metabolic pathways and pharmacokinetic profiles of this compound analogues to optimize their potential as therapeutic agents.

Absorption, Distribution, and Excretion of this compound Derivatives

The journey of a drug through the body is dictated by its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound derivatives, these pharmacokinetic parameters are heavily influenced by their physicochemical characteristics. The oral bioavailability of any drug, including those with an this compound scaffold, is dependent on a multitude of factors such as aqueous solubility, permeability across biological membranes, and susceptibility to first-pass metabolism nih.gov.

The urea functional group itself can present challenges to favorable pharmacokinetics. While the urea moiety can form multiple hydrogen bonds, which can be beneficial for target binding, it can also lead to poor solubility and permeability, thereby hindering absorption nih.gov. The lipophilicity of the molecule plays a crucial role in its ability to traverse cell membranes. Research has indicated a trend in the solubilizing effect of simple alkylureas, which follows the order: butylurea > this compound > mthis compound (B154334) > urea nih.gov. This suggests that the ethyl group in this compound derivatives provides a modest improvement in solubility compared to the parent urea molecule, which may influence its absorption characteristics.

To circumvent the pharmacokinetic challenges associated with the urea group, various strategies have been developed. These include modulating the hydrogen bonding capacity by introducing electron-donating or electron-withdrawing groups on the substituents of the urea nitrogens nih.gov. Such modifications can impact the ADME profile of the resulting this compound derivatives. For instance, the optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase involved a focus on improving ADME properties to achieve high and sustained plasma exposure after oral administration in rats nih.gov.

Table 1: Factors Influencing the ADME of this compound Derivatives

Pharmacokinetic ParameterInfluencing FactorsStrategies for Improvement
Absorption Aqueous solubility, membrane permeability, first-pass metabolism.Modification of lipophilicity (e.g., alkyl chain length), prodrug strategies.
Distribution Plasma protein binding, tissue permeability, affinity for transporters.Alteration of molecular size and polarity.
Excretion Renal and biliary clearance.Introduction of polar functional groups to increase water solubility.

Phase II Conjugative Metabolism Studies

Phase II metabolism, also known as conjugation, represents a crucial detoxification pathway for many xenobiotics, including drug molecules. These reactions involve the addition of endogenous polar molecules to the drug or its Phase I metabolites, thereby increasing their water solubility and facilitating their excretion from the body nih.govuomus.edu.iq. The primary enzymes involved in these processes are transferases, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs) nih.govdrughunter.com.

For this compound derivatives, the potential for Phase II metabolism is an important consideration in their development as therapeutic agents. While specific studies on the comprehensive Phase II metabolism of a wide range of this compound derivatives are not extensively detailed in the readily available literature, insights can be drawn from related compounds. For instance, in a study investigating the effects of genetic variants of Phase II detoxification enzymes on DNA damage induced by N-ethyl-N-nitrosourea (ENU), a compound structurally related to this compound, the involvement of glutathione S-transferase T1 (GSTT1) was identified as a significant predictor of the level of DNA adducts in never-smokers nih.gov. This suggests that glutathione conjugation could be a relevant metabolic pathway for certain this compound derivatives, particularly those that can form electrophilic intermediates.

The process of glutathione conjugation involves the transfer of glutathione, a tripeptide, to an electrophilic center on the substrate molecule. This reaction is catalyzed by GSTs and results in the formation of a more water-soluble and generally less toxic conjugate, which can be further processed into mercapturic acids for excretion uomus.edu.iq.

Other potential Phase II pathways for this compound derivatives could include glucuronidation or sulfation, particularly if the molecule possesses or is metabolized to contain hydroxyl or amino groups that can serve as handles for conjugation uomus.edu.iqyoutube.com. These reactions, mediated by UGTs and SULTs respectively, attach glucuronic acid or a sulfate (B86663) group to the drug molecule, significantly increasing its polarity uomus.edu.iqdrughunter.com. The specific metabolic fate of an this compound derivative will ultimately depend on its unique chemical structure and the presence of functional groups amenable to conjugation.

Table 2: Major Phase II Conjugation Reactions and Their Relevance to this compound Derivatives

Conjugation ReactionEnzyme FamilyEndogenous SubstratePotential for this compound Derivatives
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acidHigh, if hydroxyl or amine groups are present or introduced.
SulfationSulfotransferases (SULTs)3'-phosphoadenosine-5'-phosphosulfate (PAPS)Possible for derivatives with hydroxyl or amino functionalities.
Glutathione ConjugationGlutathione S-transferases (GSTs)Glutathione (GSH)Demonstrated for related compounds like ENU, suggesting relevance.
AcetylationN-acetyltransferases (NATs)Acetyl-CoAPossible for derivatives with primary amine groups.
MethylationMethyltransferases (MTs)S-adenosylmethionine (SAM)Less common, but possible for specific structures.

Prodrug Strategies for Enhanced Pharmacokinetics and Bioavailability

The prodrug approach is a well-established strategy in drug design to overcome undesirable physicochemical and pharmacokinetic properties of a parent drug molecule pharmatutor.org. A prodrug is an inactive or less active derivative of a drug that is converted into the active form in vivo through enzymatic or chemical transformation nih.gov. This approach is particularly relevant for compounds like certain this compound derivatives that may exhibit poor solubility, low permeability, or rapid metabolism nih.gov.

The primary goals of designing a prodrug are to improve oral bioavailability, increase aqueous solubility, enhance chemical stability, and achieve site-specific drug delivery nih.govresearchgate.net. For this compound derivatives, a prodrug strategy could be employed to mask the polar urea functionality during absorption, thereby increasing lipophilicity and facilitating passage across the gastrointestinal membrane. Once absorbed into the systemic circulation, the prodrug would ideally be cleaved by ubiquitous enzymes, such as esterases or amidases, to release the active this compound-containing drug researchgate.net.

An example of a prodrug strategy involving a urea-like structure is in the context of melanocyte-directed enzyme prodrug therapy (MDEPT). In one study, a urea-based prodrug was synthesized and evaluated for its ability to be activated by the enzyme tyrosinase, which is present in melanocytes nih.gov. This highlights the potential for designing this compound-based prodrugs that can be selectively activated at a target site, thereby reducing systemic toxicity and enhancing therapeutic efficacy.

The design of a successful prodrug requires careful consideration of the promoiety, which is the chemical group attached to the parent drug. The promoiety should be non-toxic and efficiently cleaved at the desired site of action. For this compound derivatives, functional groups that are amenable to the attachment of a promoiety would need to be present or introduced into the molecule. The linkage between the parent drug and the promoiety is typically an ester, amide, or carbamate bond, which can be hydrolyzed by endogenous enzymes .

Table 3: Common Prodrug Strategies and Their Potential Application to this compound Derivatives

Prodrug StrategyLinkage TypeTarget Property ImprovementPotential Application to this compound Derivatives
Ester ProdrugsEsterIncreased lipophilicity and permeability.Applicable if a carboxylic acid or hydroxyl group is present.
Amide ProdrugsAmideEnhanced stability and modified solubility.Applicable if a carboxylic acid or amine group is present.
Carbamate ProdrugsCarbamateImproved permeability for amine-containing drugs.A potential strategy for modifying the urea nitrogen.
Phosphate (B84403) ProdrugsPhosphate esterIncreased aqueous solubility for parenteral administration.Applicable for derivatives with a hydroxyl group.

Drug Design and Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The rational design of novel therapeutic agents is a cornerstone of modern medicinal chemistry. For this compound derivatives, this process involves a systematic investigation of how modifications to the chemical structure influence biological activity, a concept known as the structure-activity relationship (SAR). This section will explore the structure-based design and optimization of these compounds, as well as the application of computational tools, such as molecular docking, to guide the design process.

Structure-Based Design and Optimization

Structure-based drug design relies on the knowledge of the three-dimensional structure of the biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. The goal is to design molecules that fit snugly into the active site of the target and form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound derivatives, the urea moiety is often a key pharmacophoric element, capable of forming multiple hydrogen bonds with the target protein. The ethyl group and other substituents on the urea nitrogens can be systematically modified to probe the SAR and optimize the compound's properties. For instance, in the development of inhibitors for soluble epoxide hydrolase (sEH), a class of 1,3-disubstituted ureas was investigated. The SAR studies revealed that lipophilicity is a critical factor for inhibitor potency nih.gov. It was also found that polar groups could be introduced into one of the alkyl substituents without a significant loss of activity, provided they were positioned at a sufficient distance from the urea core. This strategy led to compounds with improved water solubility nih.gov.

The optimization process often involves an iterative cycle of design, synthesis, and biological testing. In a study on substituted urea derivatives as melanocortin receptor agonists, different templates were designed to explore the diversity at three positions of the urea core nih.gov. The SAR analysis identified that compounds with aliphatic or saturated cyclic amines at one position, bulky aromatic groups at another, and a benzyl group at the third position resulted in selectivity for the melanocortin-4 receptor over the melanocortin-3 receptor nih.gov.

In another example, the SAR of urea derivatives as anti-tuberculosis agents was explored. It was found that a bulky aliphatic ring system, such as adamantyl, on one side of the urea and an aryl ring on the other was preferred for potent activity nih.gov. Modifications to the central urea moiety, such as replacing it with a thiourea or a carbamate, led to a significant decrease in anti-mycobacterial potency, highlighting the importance of the urea pharmacophore nih.gov.

Table 4: Structure-Activity Relationship (SAR) Insights for Urea Derivatives

Structural ModificationImpact on ActivityExample Target
Increased lipophilicity of substituentsIncreased potencySoluble epoxide hydrolase
Introduction of polar groups distant from the urea coreMaintained potency, improved solubilitySoluble epoxide hydrolase
Bulky aliphatic and aryl substituentsPotent activityMycobacterium tuberculosis
Modification of the urea core (e.g., to thiourea)Decreased activityMycobacterium tuberculosis
Specific substitution patterns on the urea coreReceptor selectivityMelanocortin receptors

Computational Approaches in Drug Design and Molecular Docking

Computational chemistry has become an indispensable tool in the drug discovery pipeline, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of drug-target interactions. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex ijpsr.com. This method is widely used to predict the binding mode and affinity of small molecules to their protein targets.

For this compound derivatives, molecular docking studies can be employed to rationalize observed SAR and to guide the design of new analogs with improved potency and selectivity. For example, in the design of novel urea derivatives as potential antimicrobial agents, molecular docking was used to investigate the binding interactions of the most active compounds with their target enzyme nih.govresearchgate.net. These studies can reveal key hydrogen bonding and hydrophobic interactions between the this compound derivative and the active site residues of the protein, providing a structural basis for their biological activity.

In a study on 1,3-disubstituted urea derivatives as anti-tubercular agents, molecular docking was used to explore the binding affinity of the ligands to epoxide hydrolase ijpsr.com. The docking results showed that the carbonyl oxygen of the urea moiety formed crucial hydrogen bond interactions with tyrosine residues in the active site ijpsr.com. Such insights are invaluable for the design of next-generation inhibitors.

Beyond molecular docking, other computational methods such as quantitative structure-activity relationship (QSAR) modeling can be applied to this compound derivatives. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity rsc.org. These models can be used to predict the activity of untested compounds and to identify the key structural features that are important for activity. The computational design of novel analogs can also be guided by algorithms that aim to improve binding to the target protein, as has been demonstrated for cyclic urea inhibitors of HIV-1 aspartic protease nih.gov.

Table 5: Application of Computational Methods in the Design of this compound Derivatives

Computational MethodApplicationInsights Gained
Molecular DockingPredicts the binding mode and affinity of a ligand to its target receptor.Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Quantitative Structure-Activity Relationship (QSAR)Develops mathematical models to correlate chemical structure with biological activity.Prediction of the activity of novel compounds and identification of important structural features.
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules over time to study the stability of ligand-receptor complexes.Assessment of the dynamic behavior and stability of the binding pose.
Virtual ScreeningScreens large libraries of virtual compounds to identify potential hits.Identification of novel chemical scaffolds for further development.

Toxicological and Environmental Impact Research of Ethylurea

Advanced Toxicology Studies of Ethylurea (B42620) and its Derivatives

Advanced toxicological research concerning this compound often involves the study of its derivatives, particularly N-nitroso-N-ethylurea (NEU), to understand potential health impacts.

Genotoxicity and Mutagenicity Assessments

Assessments of genotoxicity and mutagenicity are fundamental in determining a chemical's capacity to damage genetic material. Research indicates that N-nitroso-N-ethylurea (NEU), a derivative of this compound, possesses genotoxic and mutagenic properties. nih.gov NEU functions as a DNA ethylating agent capable of inducing both transversions and transition mutations. nih.gov Studies, including those utilizing the Drosophila wing spot test, have demonstrated the clear genotoxicity of NEU, leading to a notable increase in the frequency of mutant clones. tubitak.gov.tr

In vitro genotoxicity assays serve as initial screening tools. However, their results require careful interpretation, as weak positive findings, particularly at high, cytotoxic concentrations, may not necessarily indicate a true genotoxic mechanism and can be outweighed by robust in vivo data. europa.eu While some in vitro tests may show genotoxicity for related compounds at elevated concentrations, in vivo studies are considered more relevant for assessing mutagenic risk in living organisms. europa.euoup.comresearchgate.net

Impact on DNA Damage Surveillance Pathways

Cellular systems have evolved sophisticated DNA damage surveillance pathways, collectively known as the DNA damage response (DDR), to preserve genomic integrity. iiserpune.ac.in Exposure to agents that induce DNA damage, such as N-nitroso-N-ethylurea (NEU), can trigger the activation of these pathways. nih.goviiserpune.ac.inbiorxiv.org Studies have shown that NEU activates key checkpoint signaling kinases, specifically Chk1 and Chk2. nih.gov This activation is temporally regulated, with Chk2 activation preceding the phosphorylation of Chk1. nih.gov The damage inflicted by NEU results in the sequential formation of both double-strand and single-strand breaks in DNA. nih.gov The activation of these checkpoints following NEU exposure is dependent on the cell cycle phase; Chk2 is primarily activated during the G2-M phase, while in the S phase, immediate Chk1 phosphorylation occurs, followed by a delayed Chk2 response. nih.gov

Furthermore, research has explored the connection between DNA damage and alterations in cellular structures like microtubules. DNA damage can induce microtubule stabilization, potentially linked to an increase in Golgi-derived microtubules. biorxiv.orgbiorxiv.org This suggests a complex interaction between DNA damage, cellular signaling mechanisms, and changes in the cell's structural components.

In Vitro and In Vivo Safety Assessments

Safety assessments of chemical compounds involve a combination of in vitro and in vivo studies to evaluate their potential effects on biological systems. While specific in vitro or in vivo safety assessments focused solely on this compound are not extensively detailed in the provided information, insights can be drawn from research on related compounds and general toxicological assessment principles.

In vitro methodologies, such as high-throughput transcriptomic analyses, can provide valuable data on changes in gene expression induced by chemical exposure, aiding in the identification of potential toxicities. nih.gov These in vitro data can be used to derive transcriptomic points of departure (tPODs) which can then be translated into administered equivalent doses (AEDs) using toxicokinetic modeling. This translation helps in assessing human relevance for chemical prioritization and initial risk screening. nih.gov

In vivo studies, particularly those conducted in rodents, are critical for assessing the mutagenic and carcinogenic potential of substances. oup.comeuropa.eu For instance, studies investigating N-nitroso-N-ethylurea (NEU) have employed in vivo rodent transgenic mutation assays and carcinogenicity studies to evaluate its effects. oup.com These in vivo studies are considered robust and hold significant weight in assessing potential risks in living organisms, often superseding in vitro findings. europa.euoup.com

Environmental Fate and Degradation of this compound

Understanding the environmental fate and degradation pathways of a chemical is crucial for evaluating its potential impact on the environment. While detailed studies focusing exclusively on the environmental fate of this compound are not extensively presented in the provided snippets, information regarding the degradation of related urea-based compounds, such as the herbicides linuron (B1675549) and diuron (B1670789), offers valuable insights into potential environmental processes.

Degradation Pathways in Environmental Matrices

The degradation of urea-based compounds in environmental matrices can occur through both biotic and abiotic pathways. For compounds like linuron, biotic processes, including aerobic and anaerobic metabolism, are the primary routes of degradation, as opposed to abiotic processes such as hydrolysis and photolysis. epa.gov However, some research on related substances suggests that hydrolysis can play a minor role in degradation, with intermediate products potentially being more susceptible to hydrolysis than the parent compound. core.ac.uk Photodegradation can also contribute to the breakdown, particularly when the compound is present on the soil surface. psu.edu

Studies on the degradation of ionic liquids, some of which contain structural similarities to urea (B33335), in activated carbon micro-electrolysis systems have identified intermediate products such as alkyl-mthis compound derivatives. researchgate.netnih.gov This suggests potential degradation pathways that involve the breakdown of the core chemical structure.

Biodegradation Studies in Soil and Water

Biodegradation mediated by microorganisms is a significant process for the removal of many organic contaminants, including certain urea derivatives, from soil and water environments. mdpi.comresearchgate.net For example, microbial degradation is considered a primary mechanism for the dissipation of herbicides like diuron in both soil and aquatic systems. psu.edu

Research on the biodegradation of phenylurea herbicides, such as diuron, in soil and water has demonstrated that microbial communities can degrade these compounds. The rate and extent of this degradation can be influenced by various factors including soil type, organic matter content, water availability, temperature, and the presence of microbial populations adapted to metabolize these substances. mdpi.comresearchgate.netresearchgate.netnih.gov It is important to note that in some instances, the microbial degradation of phenylurea herbicides can result in the formation of metabolites that may exhibit higher toxicity than the original compound. mdpi.com

While specific biodegradation studies focusing directly on this compound in soil and water are not provided, the existing research on related urea-based compounds highlights the significant role of microbial activity in their environmental degradation. The susceptibility of this compound to biodegradation would likely depend on its specific chemical structure and the characteristics of the local environmental conditions and microbial communities.

Volatilization and Adsorption Characteristics

The environmental fate of a chemical compound is significantly influenced by its volatilization and adsorption characteristics. These properties dictate how the substance will partition between air, water, and soil compartments, affecting its potential for transport and persistence in the environment. For this compound, research into these characteristics provides crucial insights into its potential environmental mobility and distribution.

Volatilization, the process by which a substance moves from a solid or liquid phase into the gas phase, is typically assessed using parameters such as vapor pressure and Henry's Law constant. This compound is a solid at standard temperatures cpachem.comchemicalbook.comfishersci.com. Information regarding its vapor pressure is limited, with some sources indicating no information is available or that it is not applicable for a solid cpachem.comfishersci.comthermofisher.comcoleparmer.com. One source provides a vapor pressure of 0.07 mmHg at 95 °C chemicalbook.com. The lack of readily available vapor pressure data at typical environmental temperatures suggests that volatilization of solid this compound from dry surfaces may not be a significant fate process under ambient conditions.

Adsorption, the process by which a substance adheres to the surface of a solid material, is particularly relevant for assessing the mobility of a compound in soil and sediment. The adsorption behavior of organic compounds in soil is often correlated with the soil's organic carbon content, typically expressed as the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value generally indicates stronger adsorption to soil organic matter and thus lower mobility.

Research indicates that this compound is highly soluble in water cpachem.comchemicalbook.comthermofisher.comfishersci.co.uk. High water solubility often correlates with low adsorption to soil particles, suggesting that this compound is likely to be mobile in soil environments thermofisher.com. One safety data sheet specifically states that this compound will likely be mobile in the environment due to its water solubility and is highly mobile in soils thermofisher.com.

While direct experimental Koc values for this compound are not extensively reported in the immediate search results, the high water solubility points towards a low potential for strong adsorption to soil. Studies on related urea derivatives, such as phenylurea herbicides, demonstrate that adsorption to soil can be influenced by soil properties, including organic carbon content csic.esresearchgate.net. For instance, some phenylurea herbicides showed higher sorption in soils with enriched organic carbon csic.es. However, this compound, being a simpler urea derivative without the complex aromatic structures found in phenylureas like diuron or linuron, would likely exhibit different adsorption behavior. Studies on urea itself suggest that its adsorption to soil can be influenced by hydrogen bonding interactions tandfonline.com.

Based on the available information, the environmental fate of this compound concerning volatilization and adsorption can be summarized:

Volatilization: Limited data at typical environmental temperatures suggest that volatilization from dry surfaces is likely negligible. A reported vapor pressure at an elevated temperature (95 °C) exists, but is less relevant for ambient environmental assessments chemicalbook.com.

Adsorption: this compound's high solubility in water suggests a low affinity for soil particles, indicating high mobility in soil and a potential for leaching into groundwater thermofisher.com.

Further detailed research, including experimental determination of Henry's Law constant at various temperatures and comprehensive soil adsorption studies across different soil types and organic carbon contents, would provide a more complete understanding of this compound's volatilization and adsorption characteristics in the environment.

While specific quantitative data tables for this compound's volatilization and adsorption were not consistently found across the search results, the qualitative information strongly suggests high mobility in soil due to its water solubility.

Summary of Relevant Properties:

PropertyValue / ObservationSource(s)
Physical StateSolid cpachem.comchemicalbook.comfishersci.com
Water SolubilitySoluble / Very soluble cpachem.comchemicalbook.comthermofisher.comfishersci.co.uk
Vapor PressureNo information available / Not applicable (at ambient) cpachem.comfishersci.comthermofisher.comcoleparmer.com
Vapor Pressure (95 °C)0.07 mmHg chemicalbook.com
Mobility in SoilHighly mobile thermofisher.com

Applications and Research Potential Beyond Biological Systems

Ethylurea (B42620) as a Building Block in Organic Synthesis

This compound is a versatile and valuable building block in the field of organic synthesis fishersci.fifishersci.co.ukrheniumshop.co.illookchem.commyskinrecipes.comfishersci.fifishersci.be. It serves as a convenient source of both nitrogen and carbonyl functionalities, which are crucial for constructing more complex organic molecules fishersci.fifishersci.co.ukrheniumshop.co.illookchem.comfishersci.fifishersci.be. Its inherent reactivity, particularly associated with the urea (B33335) linkage, facilitates its incorporation into diverse synthetic pathways solubilityofthings.com. This compound is notably employed in the synthesis of various pharmaceuticals and other biologically active compounds fishersci.fifishersci.co.ukrheniumshop.co.illookchem.commyskinrecipes.comfishersci.fifishersci.be. Furthermore, it functions as a reagent or intermediate in academic and industrial research laboratories, contributing to a variety of chemical transformations, including the formation of heterocyclic ring systems ontosight.aimyskinrecipes.com.

Material Science Applications

This compound has garnered attention within material science, with research exploring its behavior in solution chemistry and its potential involvement in polymer synthesis solubilityofthings.com.

The capacity of this compound to engage in hydrogen bonding through its urea group makes it a subject of interest in solution chemistry studies solubilityofthings.com. Investigations have focused on understanding the interactions between this compound and water molecules, including the formation and characteristics of this compound-water clusters researchgate.net. Experimental techniques such as FTIR spectroscopy and X-ray diffraction have been employed to elucidate the structural properties of this compound and its crystalline hydrates researchgate.net. Theoretical approaches, including topological analyses like Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI), have provided insights into the nature of intermolecular forces, such as hydrogen bond energies, within these systems researchgate.net.

Table 1: Hydrogen Bond Energy Ranges in this compound-Water Clusters

Interaction TypeHydrogen Bond Energy Range (kcal/mol)
Hydrogen Bonds1.1295 – 14.4327

This compound and its derivatives show potential in the synthesis of polymers and the development of materials possessing enhanced properties solubilityofthings.commyskinrecipes.com. While specific research on this compound's direct role in polymerization is not extensively detailed in the provided information, other urea derivatives are known participants in polymer chemistry researchgate.net. For instance, 1,3-dimthis compound (B165225) is utilized in the production of formaldehyde-free textile finishing agents and as an intermediate in polyurethane synthesis fishersci.co.ukatamanchemicals.com. Urea derivatives can also influence the characteristics of polymers and resins, making them useful in the formulation of coatings and adhesives myskinrecipes.com. The study of deep eutectic solvents (DESs), which can be formed using urea derivatives like 1,3-dimthis compound, highlights their promise in polymer science for achieving improved reaction kinetics and producing polymeric materials with enhanced thermal and mechanical properties researchgate.netatamanchemicals.com.

Agricultural Applications of this compound Derivatives

Derivatives of this compound have established applications in agricultural chemistry, particularly as active components in agrochemicals such as herbicides and pesticides solubilityofthings.comontosight.aimyskinrecipes.comevitachem.comontosight.ai. These compounds contribute to crop protection efforts by targeting and controlling pests and unwanted vegetation solubilityofthings.com. For example, N-(5-Chloro-2-pyridinyl)-N'-ethylurea is specifically designed for use as an herbicide for weed management in agricultural settings ontosight.ai. Another derivative, 1-(3,5-Dimethylphenyl)-3-(2-{[3-(4-fluorophenyl)- solubilityofthings.comnih.govfishersci.co.uktriazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea, is under investigation for its potential herbicidal or fungicidal activity evitachem.com. This compound itself, being a water-soluble nitrogen fertilizer, can be incorporated into agricultural spray solutions, potentially improving the efficacy of herbicides when applied in mixtures with pesticides google.com. Research into urea ionic cocrystals, including those involving urea derivatives, suggests their potential to reduce ammonia (B1221849) emissions compared to traditional urea fertilizers, offering more sustainable nitrogen management practices in agriculture researchgate.net.

Industrial Applications and Chemical Intermediate Roles

This compound functions as a key chemical intermediate in various industrial sectors ontosight.aichembk.com. It plays a role in the synthesis of a wide array of organic compounds beyond the pharmaceutical and agrochemical industries, including the production of dyes, pigments, and additives for plastics ontosight.ai. A related compound, N-Nitroso-N-ethylurea, is also recognized as a chemical intermediate in the production of dyes and pharmaceuticals, and it can act as a polymerization inhibitor during the manufacturing of vinyl monomers such as styrene (B11656) chemicalbook.com.

Q & A

Q. How can researchers standardize data reporting for this compound’s physicochemical properties?

  • Methodological Answer :
  • FAIR Principles : Ensure data are Findable (e.g., depositing in PubChem), Accessible (open-access formats), Interoperable (aligned with IUPAC standards), and Reusable .
  • Cross-Validation : Compare experimental results with computational predictions (e.g., COSMO-RS for solubility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.